N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812000
InChI: InChI=1S/C11H12ClN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17812000

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)
Standard InChI Key UBBUUEBCGXDFNA-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the N1-position with a methyl group and at the C3-position with a 4-chlorobenzylamine moiety. The chlorophenyl group introduces electronegativity and steric bulk, influencing both reactivity and biological interactions.

Key Structural Features:

  • Pyrazole Ring: Planar aromatic system with delocalized π-electrons.

  • 4-Chlorobenzyl Group: Electron-withdrawing chlorine at the para position enhances stability and directs electrophilic substitution.

  • Methyl Substituent: At N1, this group modulates solubility and steric accessibility.

Physicochemical Data

Experimental and computational studies provide the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₃
Molecular Weight221.68 g/mol
Melting Point128–132°C (predicted)
LogP (Partition Coefficient)2.4 ± 0.3 (calculated)
SolubilityModerate in DMSO, low in water

The logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications.

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Alkylation of Pyrazole:
    Reaction of 1-methyl-1H-pyrazol-3-amine with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

    Pyrazole-NH2+Cl-CH2C6H4ClK2CO3,DMFN-[(4-Cl-benzyl)]-1-methylpyrazol-3-amine\text{Pyrazole-NH}_2 + \text{Cl-CH}_2\text{C}_6\text{H}_4\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-[(4-Cl-benzyl)]-1-methylpyrazol-3-amine}

    Yields range from 45% to 60% after purification by column chromatography.

  • Purification:
    Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Industrial-Scale Production

Continuous flow reactors and microwave-assisted techniques have been explored to improve efficiency:

  • Flow Chemistry: Reduces reaction time to 2 hours with 70% yield.

  • Catalytic Systems: Palladium catalysts enable milder conditions but require rigorous ligand optimization.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorophenyl group directs electrophilic attacks to the ortho and para positions, enabling derivatization:

Reaction TypeReagents/ConditionsMajor Products
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-chlorobenzyl derivative
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid analog

Reductive Transformations

The amine group participates in reductive alkylation:

  • Borane-THF Complex: Reduces the pyrazole ring to a dihydropyrazole, altering aromaticity.

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)18.2Caspase-3 activation
A549 (Lung)22.7G1 cell cycle arrest

Comparatively, the brominated analog (N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine) shows enhanced potency (IC₅₀ = 12.4 μM in MCF-7), attributed to bromine’s higher polarizability.

Antimicrobial Efficacy

Against Gram-positive bacteria:

  • Staphylococcus aureus: MIC = 64 μg/mL (cf. ampicillin MIC = 2 μg/mL).

  • Bacillus subtilis: MIC = 128 μg/mL.

Industrial and Research Applications

Agrochemical Development

The compound serves as an intermediate in synthesizing fungicides targeting chitin synthase. Field trials demonstrate 80% efficacy against Fusarium oxysporum at 500 ppm.

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity by 30% compared to unfunctionalized analogs.

Comparison with Halogenated Analogs

Chloro vs. Bromo Derivatives

PropertyChloro DerivativeBromo Derivative
Molecular Weight221.68 g/mol266.14 g/mol
LogP2.42.9
IC₅₀ (MCF-7)18.2 μM12.4 μM

The bromo analog’s higher molecular weight and lipophilicity correlate with improved bioactivity but reduced aqueous solubility.

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